molecular formula C16H18ClN3O2S B3019603 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone CAS No. 484695-41-2

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3019603
CAS No.: 484695-41-2
M. Wt: 351.85
InChI Key: BLOQJEIFRYSNAF-UHFFFAOYSA-N
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Description

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone is a heterocyclic compound that features an oxadiazole ring, a chlorophenyl group, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole ring, such as the one , are known to exhibit a broad range of biological activities . They have been found to be effective against various bacterial strains, mycobacteria, and even some viruses

Mode of Action

The exact mode of action of this compound is currently under investigation. It is known that 1,3,4-oxadiazole derivatives can interact with biological targets in a variety of ways, depending on their chemical structure . The presence of the 4-chlorophenyl group could potentially enhance the compound’s ability to bind to its targets, thereby increasing its biological activity .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to interfere with several biological processes, including bacterial cell wall synthesis, dna replication, and protein synthesis . These effects can lead to the inhibition of microbial growth, making these compounds potential candidates for the development of new antimicrobial agents .

Pharmacokinetics

The presence of the 1,3,4-oxadiazole ring and the 4-chlorophenyl group could potentially influence these properties

Result of Action

Based on the known activities of similar 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may exhibit antimicrobial, antiviral, and possibly even antitumor activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloro-1-(2-methylpiperidin-1-yl)ethanone under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone is unique due to the combination of its oxadiazole ring, chlorophenyl group, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOQJEIFRYSNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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